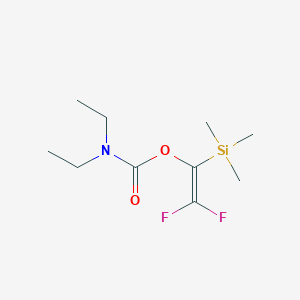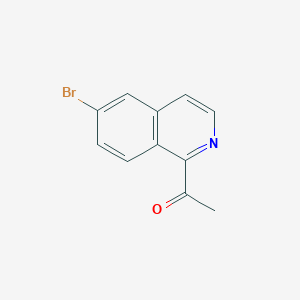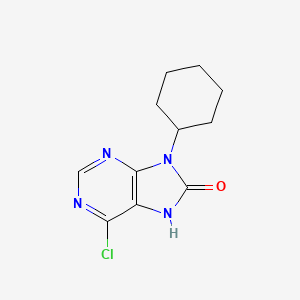
3-Amino-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the third position, a hydroxyphenyl group at the second position, and a chromen-4-one core structure. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method allows for the construction of the chromen-4-one core structure with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar chromen-4-one core structure but differ in the substituents attached to the core.
2-Amino-4H-pyran-3-carbonitriles: These compounds have a pyran ring instead of a chromen ring and exhibit different pharmacological properties.
Uniqueness
3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl group enhances its potential as an antioxidant, while the amino group allows for various chemical modifications and interactions with biological targets .
Properties
CAS No. |
800391-58-6 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-amino-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-13-14(18)11-3-1-2-4-12(11)19-15(13)9-5-7-10(17)8-6-9/h1-8,17H,16H2 |
InChI Key |
ZDCRYGPHKZVTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]](/img/structure/B11862645.png)
![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)

![N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B11862677.png)
![2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole](/img/structure/B11862678.png)
![Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11862682.png)



![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)



